

Pharmacological profile of Trovafloxacin mesylate

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An In-depth Technical Guide on the Pharmacological Profile of **Trovafloxacin Mesylate**

Disclaimer: Trovafloxacin (marketed as Trovan) was withdrawn from the market in most countries due to a risk of severe, unpredictable, and sometimes fatal hepatotoxicity. This document is intended for academic, research, and drug development informational purposes only and does not constitute medical advice or an endorsement of its clinical use.

Introduction

Trovafloxacin mesylate is a synthetic, broad-spectrum fluoronaphthyridone antibacterial agent, structurally related to the fluoroquinolones.[1][2] Developed by Pfizer, it was available in an oral formulation (**trovafloxacin mesylate**) and as an intravenous prodrug, alatrofloxacin mesylate, which is rapidly converted to trovafloxacin in the body.[2][3] Trovafloxacin was designed to provide potent, once-daily coverage against a wide array of Gram-positive, Gramnegative, and anaerobic bacteria.[4] Its enhanced activity against pathogens like Streptococcus pneumoniae and anaerobes was a significant advantage over previous fluoroquinolones.[1][4]

Despite its promising antimicrobial spectrum and favorable pharmacokinetic profile, post-marketing surveillance revealed a significant risk of severe liver injury, including acute liver failure leading to transplantation or death.[5][6] This unacceptable safety profile led to severe restrictions on its use and its eventual withdrawal from the market.[1][5] This guide provides a detailed technical overview of the pharmacological profile of **trovafloxacin mesylate** for researchers, scientists, and drug development professionals.



Mechanism of Action Primary Antibacterial Action

The primary bactericidal action of trovafloxacin results from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][7]

- DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a
 process necessary to relieve torsional strain during DNA replication and transcription. In
 many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.[8][9]
- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of
 interlinked daughter chromosomes following DNA replication. Its inhibition prevents the
 partitioning of chromosomal DNA into daughter cells, leading to cell death.[1][7] In many
 Gram-positive bacteria, such as S. aureus and S. pneumoniae, topoisomerase IV is the
 primary target.[9]

Trovafloxacin stabilizes the complex formed between these enzymes and bacterial DNA, which blocks the movement of the replication fork and results in double-stranded DNA breaks, ultimately triggering cell death.[9] This mechanism is distinct from that of other antibiotic classes like beta-lactams, aminoglycosides, or macrolides, meaning there is no cross-resistance with these agents.[1][2]



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Caption: Trovafloxacin's primary mechanism of bactericidal action.



Other Pharmacological Activities

In addition to its antibacterial effects, trovafloxacin has been identified as a potent and selective inhibitor of the pannexin 1 (PANX1) channel, with an IC50 of approximately 4 μ M.[10][11] PANX1 channels are involved in cellular communication, apoptosis, and inflammation. Inhibition of PANX1 by trovafloxacin has been shown to disrupt the fragmentation of apoptotic cells.[10] Furthermore, some studies suggest trovafloxacin can modulate inflammatory responses by affecting TNF- α and NF- κ B signaling pathways, a mechanism that has been investigated in the context of its idiosyncratic hepatotoxicity.[10][12]

Antimicrobial Spectrum and In-Vitro Activity

Trovafloxacin exhibits a broad spectrum of activity, with particular potency against Grampositive aerobes and anaerobic pathogens compared to earlier fluoroquinolones.[4]



Pathogen Category	Organism	MIC90 (μg/mL)	Reference(s)
Gram-Positive Aerobes	Streptococcus pneumoniae (Penicillin- Susceptible)	0.12	[13][14]
Streptococcus pneumoniae (Penicillin-Resistant)	0.12 - 0.25	[10][13]	
Staphylococcus aureus (Methicillin- Susceptible)	0.06	[13]	
Staphylococcus aureus (Methicillin- Resistant)	1.0	[13]	
Enterococcus faecalis	0.5	[15]	_
Gram-Negative Aerobes	Haemophilus influenzae	≤0.06	[13][16]
Moraxella catarrhalis	≤0.06	[13][16]	
Escherichia coli	0.12	[15]	_
Klebsiella pneumoniae	0.25	[3]	_
Pseudomonas aeruginosa	4.0 - 8.0	[3][13]	
Anaerobes	Bacteroides fragilis group	0.5 - 2.0	[17]
Clostridium perfringens	0.25	[3]	
Peptostreptococcus spp.	0.5	[17]	



Atypical Pathogens	Chlamydia pneumoniae	1.0	[18]
Mycoplasma pneumoniae	0.125	[19]	

Pharmacokinetics and Metabolism

Trovafloxacin has a pharmacokinetic profile suitable for once-daily dosing. The oral formulation is well-absorbed, and its bioavailability allows for a seamless transition from intravenous to oral therapy without dose adjustment.[2][20]

Parameter	Value (Oral - 200 mg dose)	Value (Intravenous - 200 mg dose)	Reference(s)
Tmax (Time to Peak Concentration)	~1 - 2 hours	End of infusion	[2][21]
Cmax (Peak Serum Concentration)	~2.9 μg/mL	~3.5 μg/mL	[2][14]
AUC0-24 (Area Under the Curve)	~37 μg⋅h/mL	~39 µg⋅h/mL	[2][14]
Absolute Bioavailability	~88%	N/A	[2][22]
Elimination Half-Life (t½)	~10 - 12 hours	~10 - 12 hours	[21][22]
Protein Binding	~76%	~76%	[21]
Primary Route of Elimination	Hepatic Metabolism / Biliary Excretion	Hepatic Metabolism / Biliary Excretion	[2][23]
Renal Excretion (unchanged)	< 10%	< 10%	[21][22]

Absorption and Distribution



Trovafloxacin is well-absorbed from the gastrointestinal tract.[2] Co-administration with multivalent cations, such as those in antacids (aluminum or magnesium) or iron supplements, significantly impairs its absorption.[20][24] It achieves good penetration into various tissues and fluids, including cerebrospinal fluid.[20]

Metabolism and Excretion

Trovafloxacin is primarily metabolized in the liver via conjugation; the role of the cytochrome P450 (CYP450) enzyme system in its metabolism is minimal.[1][2] The main metabolites are an ester glucuronide (found in urine, ~13% of dose) and an N-acetyl metabolite (found in feces, ~9% of dose).[2][7] Because renal clearance of the parent drug is low, no dosage adjustment is required in patients with renal insufficiency.[21] However, dosage reduction is recommended for patients with mild to moderate cirrhosis.[23]

Pharmacodynamics

Trovafloxacin exhibits concentration-dependent bactericidal activity.[14] In-vitro pharmacodynamic models simulating human serum concentrations after a 200 mg oral dose demonstrated rapid and extensive killing of S. pneumoniae.[14] Viable bacterial counts were reduced by 5 to 6 logs to undetectable levels within 4 to 6 hours.[14] The potency of trovafloxacin, reflected by its low MIC values against key pathogens, results in high peak/MIC and AUC/MIC ratios, which are key predictors of fluoroquinolone efficacy.

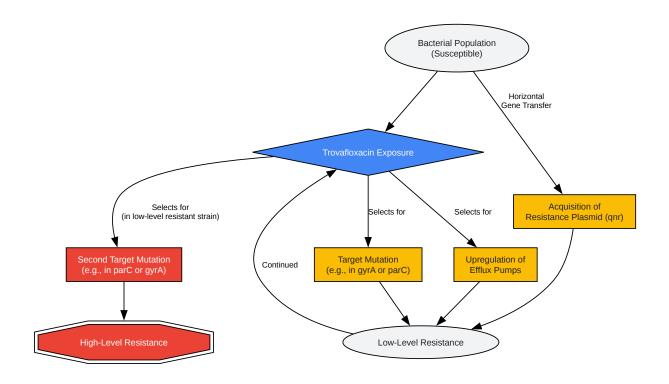
Mechanisms of Resistance

Bacterial resistance to trovafloxacin, like other fluoroquinolones, develops slowly through a multi-step mutation process.[1] The general frequency of in-vitro resistance is low, estimated between $1x10^{-7}$ and $1x10^{-10}$.[1][7] The primary mechanisms include:

- Target Site Mutations: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of trovafloxacin for its targets.[8][9] High-level resistance typically requires mutations in both target enzymes.[8]
- Altered Drug Accumulation: Overexpression of native efflux pumps can actively transport trovafloxacin out of the bacterial cell, reducing its intracellular concentration.[8][9]



• Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can protect the bacterial targets from fluoroquinolone inhibition, conferring low-level resistance and facilitating the selection of higher-level mutational resistance.[8]



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Caption: Key pathways leading to bacterial resistance to trovafloxacin.

Clinical Efficacy

Prior to its withdrawal, trovafloxacin demonstrated high clinical efficacy in treating a wide range of serious infections.[25]



Indication	Dosage Regimen	Comparator	Clinical Success / Cure Rate	Reference(s)
Community- Acquired Pneumonia	200 mg daily	Ceftriaxone +/- Erythromycin	>90%	[22]
Nosocomial Pneumonia	300 mg daily	Ciprofloxacin + Piperacillin/Tazo bactam	~77%	[22]
Complicated Intra-abdominal Infection	300 mg IV then 200 mg oral daily	Imipenem then Amoxicillin/Clavu lanate	Comparable	[3]
Acute Bacterial Sinusitis	200 mg daily	Amoxicillin/Clavu lanate	Comparable	[3]
Uncomplicated UTI	100 mg daily	Ciprofloxacin	≥93% (eradication)	[22]
Urogenital Chlamydia	200 mg daily	Ofloxacin	~97%	[22]
Meningococcal Meningitis (children)	N/A (Alatrofloxacin)	Ceftriaxone	~90%	[22]

Safety and Toxicology Profile

The clinical use of trovafloxacin was ultimately terminated due to its severe and unpredictable safety profile, dominated by hepatotoxicity.

Hepatotoxicity

Post-marketing reports revealed cases of serious liver injury, including symptomatic hepatitis, acute liver failure, and death.[19][26]



- By June 1999, approximately 18 months after its launch, the FDA was aware of 140 cases of liver toxicity, including 14 cases of acute liver failure.[6][27]
- These events led to liver transplantation in some patients and resulted in several deaths.[6] [26]
- The risk of serious liver injury was found to be significantly increased with treatment durations exceeding two weeks.[19]
- The mechanism is believed to be idiosyncratic, as it was not predicted by preclinical animal studies and occurred in a small subset of patients.[27]

Other Adverse Events

Aside from hepatotoxicity, other notable adverse events were reported.



Adverse Event Category	Specific Events	Incidence	Reference(s)
Nervous System	Dizziness, lightheadedness	Common (up to 11%), especially in young women	[3][13][20]
Headache	>1%	[13]	
Seizures (rare)	Caution advised in predisposed patients	[19]	-
Gastrointestinal	Nausea, vomiting, diarrhea	4-8%	[3][13]
Hypersensitivity	Rash, pruritus <1%		[26]
Phototoxicity	Possible; sun exposure should be avoided	[28]	
Anaphylactic reactions (rare)	Reported after first dose	[19]	_
Cardiovascular	QTc Prolongation	Potential risk, especially with other QTc-prolonging drugs	[1]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

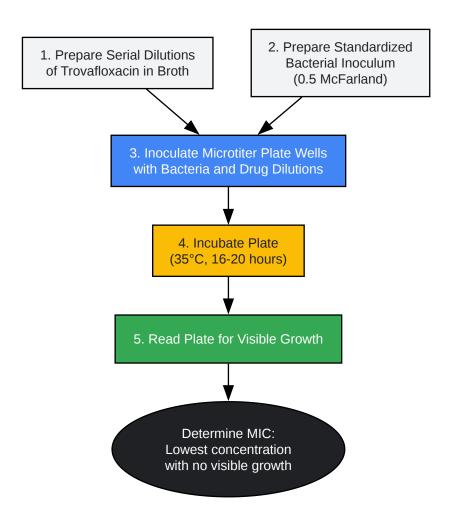
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) based on standard laboratory procedures.[15]

- Preparation of Trovafloxacin Stock: Prepare a stock solution of trovafloxacin mesylate in a suitable solvent like DMSO. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight.
 Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard



(approximately 1.5 x 108 CFU/mL).

- Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or appropriate conditions for the organism).
- Reading Results: The MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.



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Caption: Experimental workflow for MIC determination by broth microdilution.



Protocol: Preparation of Trovafloxacin for In Vitro Cell Culture

Trovafloxacin mesylate has low solubility at neutral pH, which can cause it to precipitate in standard cell culture media. This protocol minimizes this issue.[29]

- Prepare High-Concentration Stock: Dissolve **trovafloxacin mesylate** powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Store this stock in aliquots at -80°C.
- Intermediate Dilution: Before adding to the aqueous medium, perform an intermediate dilution of the DMSO stock solution in more DMSO. This step-wise dilution helps prevent the compound from crashing out of solution.
- Final Dilution: Slowly add the intermediate DMSO dilution to the pre-warmed cell culture medium while gently vortexing or swirling.
- Final Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).
- Verification: After preparation, visually inspect the final medium for any signs of precipitation. If possible, confirm the final concentration using an analytical method like HPLC.

Conclusion

Trovafloxacin mesylate possesses a powerful and broad-spectrum bactericidal profile, with notable advantages against Gram-positive and anaerobic pathogens. Its pharmacokinetic properties supported a convenient once-daily dosing regimen. However, its clinical utility was irrevocably compromised by the rare but severe and unpredictable risk of fatal hepatotoxicity. The story of trovafloxacin serves as a critical case study in drug development, highlighting the limitations of preclinical toxicology models and the paramount importance of post-marketing pharmacovigilance. Today, trovafloxacin remains a valuable tool for researchers studying mechanisms of drug-induced liver injury, bacterial resistance, and the function of non-bacterial targets like the PANX1 channel.



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